DES Nuclear Estrogen Receptor Binding Affinity: 2- to 3-Fold Superior to Estradiol
In direct head-to-head competition assays using rat uterine nuclear fractions, tritium-labeled diethylstilbestrol (DES) exhibited a relative binding affinity (RBA) two- to threefold greater than that of 17β-estradiol for the nuclear estrogen receptor [1]. The quantitative superiority of DES is further substantiated by an RBA of 380 ± 42 relative to estradiol (set at 100) in hamster uterine nuclear receptor preparations [2].
| Evidence Dimension | Nuclear estrogen receptor relative binding affinity (RBA) |
|---|---|
| Target Compound Data | RBA = 380 ± 42 (relative to E2 = 100); 2- to 3-fold greater affinity than E2 |
| Comparator Or Baseline | 17β-Estradiol (E2): RBA = 100 (reference baseline) |
| Quantified Difference | 2- to 3-fold higher affinity in rat uterus; 3.8-fold higher in hamster nuclear receptor |
| Conditions | Rat uterine nuclear fractions, tritium-labeled competitive binding assay; hamster uterine nuclear estrogen receptor preparations |
Why This Matters
Superior nuclear receptor binding affinity enables lower effective concentrations in receptor occupancy studies and distinguishes DES from other synthetic estrogens with weaker nuclear retention.
- [1] Okulicz WC, Johnson LD. The relative binding affinity of diethylstilbestrol to uterine nuclear estrogen receptor: effect of serum and serum albumin. Proc Soc Exp Biol Med. 1987;185(4):478-483. View Source
- [2] Okulicz WC, Johnson LD. Binding and biologic activity of diethylstilbestrol in the hamster: influence of a serum component on estrogen receptor binding and estrogenic activity. J Steroid Biochem. 1988;31(4A):371-375. View Source
